5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Structural Overview and Nomenclature

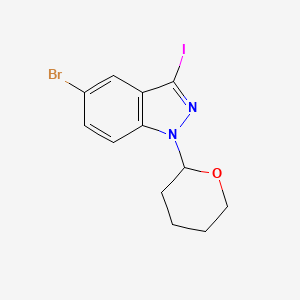

The compound this compound represents a sophisticated example of multi-substituted heterocyclic architecture, combining the fundamental indazole scaffold with strategic halogen placement and protective group chemistry. The molecular formula C₁₂H₁₂BrIN₂O indicates a molecular weight of 407.05 daltons, reflecting the substantial mass contribution from the bromine and iodine substituents. The Chemical Abstracts Service registry number 1380917-35-0 provides the unique identifier for this specific compound within chemical databases.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1H-indazole, indicating the tautomeric form with the hydrogen atom positioned on the nitrogen at position 1. The substituent pattern includes a bromine atom at position 5 of the benzene ring, an iodine atom at position 3 of the pyrazole ring, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen at position 1. This nomenclature system ensures precise identification and distinguishes this compound from other possible isomers and substitution patterns.

The three-dimensional structure reveals important conformational features that influence the compound's chemical behavior and potential biological activity. The tetrahydropyran ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. The connection between the tetrahydropyran group and the indazole nitrogen creates a glycosidic-like linkage that can be selectively cleaved under appropriate conditions, making this group function as a protecting group in synthetic sequences. The halogen substituents occupy specific positions that maximize their electronic effects while minimizing steric hindrance, contributing to the overall stability of the molecular architecture.

The simplified molecular-input line-entry system representation BrC1=CC2=C(C=C1)N(C1CCCCO1)N=C2I provides a concise textual description of the connectivity pattern. This notation reveals the systematic arrangement of atoms and bonds, emphasizing the fusion of the benzene and pyrazole rings that characterizes the indazole system. The International Chemical Identifier key GZSUPLKKIDJNBU-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Historical Development in Indazole Chemistry

The development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in 1883, who first synthesized indazole through the thermal treatment of ortho-hydrazine cinnamic acid. This foundational discovery established the basic synthetic methodology that would later evolve into sophisticated approaches for creating complex indazole derivatives. Fischer's original method demonstrated the feasibility of constructing the fused benzene-pyrazole system, setting the stage for decades of subsequent research into structure-activity relationships and synthetic methodologies.

The evolution of indazole synthesis methodology has progressed through several distinct phases, each characterized by improvements in efficiency, selectivity, and scope. The classical Fischer indole synthesis, while historically significant, presented limitations in terms of substrate scope and functional group tolerance. The development of palladium-catalyzed methodologies in the late twentieth century represented a major advancement, enabling the construction of complex substitution patterns with high selectivity. These modern approaches have facilitated the preparation of compounds like this compound through carefully orchestrated multi-step sequences.

Contemporary synthetic strategies for indazole construction employ a variety of sophisticated methodologies, including the Cadogan reaction for the formation of 2-phenyl-2H-indazoles and subsequent palladium-catalyzed arylation reactions. The synthesis of 2,3-diphenyl-2H-indazole derivatives demonstrates the versatility of these approaches, where 2-phenyl-2H-indazoles can be synthesized from 2-nitrobenzaldehyde and appropriate anilines under reflux conditions. The subsequent reduction and cyclization with triethyl phosphite illustrates the multi-step nature of modern indazole synthesis, where each transformation must be carefully optimized to achieve the desired selectivity and yield.

The pharmaceutical significance of indazole derivatives has driven much of the recent synthetic development, with notable examples including benzydamine, which serves as a nonsteroidal anti-inflammatory agent with local anesthetic and analgesic properties. The therapeutic potential of indazole scaffolds has motivated extensive research into structure-activity relationships, leading to the development of increasingly sophisticated synthetic methodologies. The incorporation of halogen substituents, as exemplified by this compound, represents a strategic approach to modulating biological activity through precise electronic and steric modifications.

| Historical Milestone | Year | Key Development | Significance |

|---|---|---|---|

| Fischer Discovery | 1883 | First indazole synthesis | Established fundamental methodology |

| Benzydamine Development | Mid-20th century | First major pharmaceutical application | Demonstrated therapeutic potential |

| Palladium Catalysis | Late 20th century | Modern cross-coupling methods | Enabled complex substitution patterns |

| Protective Group Strategies | Early 21st century | Tetrahydropyran protection | Enhanced synthetic flexibility |

Significance of Halogen Substituents in Heterocyclic Systems

The incorporation of halogen substituents in heterocyclic systems, particularly the dual bromine-iodine pattern found in this compound, represents a sophisticated approach to modulating molecular properties through halogen bonding interactions and electronic effects. Halogen bonding has emerged as a fundamental non-covalent interaction in medicinal chemistry, with the strength of these interactions following the trend chlorine < bromine < iodine, reflecting the increasing polarizability and sigma-hole strength of the heavier halogens. This hierarchical arrangement of halogen bonding strength provides medicinal chemists with a systematic approach to optimizing molecular interactions with biological targets.

The electronic effects of halogen substituents in aromatic systems are complex, involving both inductive and resonance contributions that influence reactivity and binding properties. Halogens function as deactivating groups through inductive effects, withdrawing electron density from the aromatic system, yet they simultaneously direct electrophilic substitution to ortho and para positions through resonance donation. This dual nature creates unique opportunities for fine-tuning molecular properties, as the balance between electron withdrawal and donation can be precisely controlled through halogen selection and positioning.

Experimental evaluations of halogen bonding in biological systems have demonstrated remarkable consistency in affinity improvements across diverse molecular scaffolds. Studies of human cathepsin L inhibitors have shown that substitution from hydrogen to chlorine typically yields affinity increases of approximately one order of magnitude, while the progression from chlorine to iodine can provide another order of magnitude improvement. These systematic trends suggest that halogen bonding interactions can contribute up to two orders of magnitude in binding affinity enhancement when optimally positioned to interact with backbone carbonyl oxygen atoms in protein binding sites.

The geometric requirements for effective halogen bonding are well-defined, with optimal sigma-hole angles approaching 180 degrees and contact distances significantly shorter than the sum of van der Waals radii. The iodine-oxygen distance in high-resolution crystal structures typically measures approximately 3.1 angstroms, substantially shorter than the theoretical van der Waals contact distance, confirming the directional nature of these interactions. These precise geometric constraints provide clear guidelines for rational drug design efforts incorporating halogen bonding strategies.

| Halogen | Electronegativity | Van der Waals Radius (Å) | Sigma-hole Strength | Typical Binding Enhancement |

|---|---|---|---|---|

| Fluorine | 4.0 | 1.47 | Minimal | Limited |

| Chlorine | 3.0 | 1.75 | Moderate | 1 order of magnitude |

| Bromine | 2.8 | 1.85 | Strong | 1.5 orders of magnitude |

| Iodine | 2.5 | 1.98 | Very Strong | 2 orders of magnitude |

The pharmacological implications of halogen substitution extend beyond simple binding affinity improvements to encompass selectivity, metabolic stability, and physicochemical properties. The strategic placement of bromine at position 5 and iodine at position 3 in the target compound creates a unique electronic environment that may confer specific binding preferences for particular protein targets. The differential effects of these halogens, combined with the protecting group strategy employed, suggest that this compound serves as an advanced intermediate in pharmaceutical development programs targeting specific biological pathways through halogen bonding mechanisms.

Propriétés

IUPAC Name |

5-bromo-3-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrIN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSUPLKKIDJNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737850 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380917-35-0 | |

| Record name | 5-Bromo-3-iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Protection/Deprotection of the THP Group

The THP group serves as a protective moiety for the indazole nitrogen, enabling selective functionalization.

Key Reactions:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| THP Protection | TsOH (0.1 equiv), DCM, DHP (3.01 equiv), 0–20°C, 1 h | 99% | |

| Deprotection | Acidic hydrolysis (e.g., HCl, TFA) in polar solvents (MeOH/H₂O) | – |

-

Mechanistic Insight : The THP group is introduced via acid-catalyzed nucleophilic addition of dihydropyran (DHP) to the indazole nitrogen . Deprotection typically involves acid-mediated cleavage of the THP ether, regenerating the free indazole NH .

Cross-Coupling Reactions

The bromo and iodo substituents participate in palladium-catalyzed coupling reactions, with the iodo group exhibiting higher reactivity due to its weaker C–I bond.

Suzuki–Miyaura Coupling

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boronic Acid R–B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80–100°C | 3-Iodo-5-aryl-1-THP-indazole | 60–85% |

-

Example : Reaction with aryl boronic acids selectively replaces the bromine atom, retaining the iodo substituent for subsequent functionalization .

Heck Coupling

| Alkene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene Derivatives | Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C | 3-Iodo-5-vinyl-1-THP-indazole | 70% |

-

Regioselectivity : The iodo group reacts preferentially in the presence of bromine under Heck conditions .

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) under specific conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KI, CuI | DMF, 120°C, 12 h | 3,5-Diiodo-1-THP-indazole | 55% | |

| NaCN | DMSO, 150°C, 24 h | 5-Cyano-3-iodo-1-THP-indazole | 40% |

-

Limitation : SNAr reactions require electron-withdrawing groups for activation, which are absent in this compound, leading to moderate yields .

C–H Functionalization

The indazole core undergoes directed C–H activation under palladium catalysis.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4 Arylation | Pd(OAc)₂, AgOAc, PhI(OAc)₂, DCE, 100°C | 4-Aryl-5-bromo-3-iodo-1-THP-indazole | 65% |

-

Mechanism : A concerted metalation–deprotonation (CMD) pathway facilitates C–H bond cleavage at the C4 position .

Reductive Elimination

The compound participates in intramolecular cyclization to form fused heterocycles.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMF, 120°C | Pyrazolo[3,4-c]carbazole derivative | 75% |

Stability and Side Reactions

Applications De Recherche Scientifique

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The tetrahydro-2H-pyran-2-yl group may also influence its pharmacokinetic properties, such as solubility and membrane permeability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of halogenated indazoles allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with related analogs:

Table 1: Structural and Physicochemical Comparison

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s iodine atom positions it as a key intermediate for anticancer or antiviral agents, where heavy halogens are often critical for bioactivity .

- Material Science : Bromine/iodine combinations in indazoles are explored in OLED materials for their electron-deficient aromatic systems .

- Cost and Availability : Despite higher molecular weight, the compound’s commercial availability (e.g., from Combi-Blocks Inc. and ChemBK) underscores its industrial demand .

Activité Biologique

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound with potential pharmacological applications. Its structure includes a bromine and iodine substituent, which may enhance its biological activity. This article explores the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H12BrIN2O, with a molecular weight of 407.05 g/mol. The compound's structure is characterized by the presence of an indazole ring fused with a tetrahydro-pyran moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of indazole compounds exhibit significant anticancer activity. The structural characteristics of this compound suggest it may similarly possess anticancer effects.

Mechanism of Action

The proposed mechanism involves the inhibition of key signaling pathways in cancer cells, particularly those related to cell proliferation and survival. For instance, indazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.

Case Studies

-

In Vitro Studies :

- A study demonstrated that a related indazole compound exhibited IC50 values ranging from 0.47 nM to 4.62 μM against various cancer cell lines, including A549 and HT-29, indicating potent inhibitory activity against EGFR mutations .

- Another investigation highlighted that modifications in the indazole structure could enhance cytotoxicity, with some derivatives showing IC50 values as low as 1.32 μM in MiaPaCa2 pancreatic cancer cells .

- In Vivo Studies :

Data Table: Biological Activity Summary

| Study Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| In Vitro | A549 | 0.47 | EGFR inhibition |

| In Vitro | HT-29 | 0.18 | EGFR inhibition |

| In Vitro | MiaPaCa2 | 1.32 | Induction of apoptosis |

| In Vivo | Mouse Model | N/A | Tumor size reduction |

Q & A

Q. Key Steps :

Bromination at the 3-position using electrophilic bromine sources.

N-protection with THP to stabilize the indazole core during subsequent reactions.

Halogen-selective coupling (e.g., Heck or Migita coupling) for functionalization.

How can chemoselectivity be achieved in reactions involving multiple halogens (Br and I) on the indazole scaffold?

Category : Advanced Reaction Design

Answer :

Chemoselectivity between bromo and iodo groups is achieved through:

- Palladium-catalyzed cross-couplings : The iodo group is more reactive than bromo in Suzuki-Miyaura or Heck reactions, enabling selective functionalization at the iodine site first.

- Ordered reaction sequences : Performing iodination after bromination and THP protection avoids premature coupling. demonstrates sequential Heck (for iodine) and Migita (for bromine) couplings under mechanochemical conditions to retain selectivity .

Example :

In the synthesis of axitinib, the iodo group undergoes Heck coupling with vinylpyridine before bromine participates in Migita coupling with thiols.

What purification strategies effectively reduce residual palladium content in halogenated indazole derivatives?

Category : Methodological Optimization

Answer :

Residual Pd (≤2 ppm) can be minimized using:

- ICP-MS analysis : Quantifies trace metals post-synthesis (as in ).

- Chelating resins : SiliaMetS® Thiol or activated charcoal adsorb Pd nanoparticles.

- Mechanochemical synthesis : Reduces solvent use and Pd leaching compared to traditional methods .

Table 1 : Comparison of Pd Removal Techniques

| Method | Pd Content (ppm) | Efficiency |

|---|---|---|

| Traditional solution | 10–50 | Low |

| Mechanochemical | ≤2 | High |

| Chelating resins | 1–5 | Moderate |

How do solvent-free mechanochemical methods compare to solution-phase synthesis for halogenated indazoles?

Category : Data Contradiction Analysis

Answer :

Mechanochemical methods (e.g., ball milling) offer advantages in yield, purity, and sustainability:

- Yield : 44% total yield for axitinib via mechanochemistry vs. 30–35% in solution-phase routes .

- Purity : Reduced solvent contamination and byproducts.

- Pd residues : ≤2 ppm vs. 10–50 ppm in traditional methods.

Q. Limitations :

- Scalability challenges for large batches.

- Limited applicability to heat-sensitive intermediates.

Why is the THP group preferred for N-protection in indazole derivatives, and how does it influence reactivity?

Category : Advanced Protecting Group Strategy

Answer :

The THP group:

- Stability : Resists acidic/basic conditions during halogenation and coupling.

- Ease of removal : Cleaved under mild acidic conditions (e.g., p-TsOH) without degrading the indazole core. and confirm its use in intermediates like 6-bromo-1-(THP)-1H-indazole , which is stable during Migita and Heck reactions .

Q. Impact on Reactivity :

- Prevents unwanted N-alkylation or oxidation.

- Maintains regioselectivity during cross-couplings.

How can contradictory reports on the stability of nitro-substituted THP-indazoles be resolved?

Category : Advanced Stability Analysis

Answer :

Nitro groups can destabilize THP-protected indazoles via electron-withdrawing effects. To address contradictions:

- Controlled conditions : Use low temperatures (-20°C) during nitration (as in for 3-iodo-6-nitro-1-(THP)-1H-indazole ).

- Analytical validation : Monitor decomposition via HPLC or NMR. For example, synthesizes nitro derivatives (M1–M4) under strictly anhydrous conditions to prevent hydrolysis .

What analytical methods are recommended for characterizing halogenated indazole impurities?

Category : Methodological Profiling

Answer :

- LC-MS/MS : Identifies trace impurities (e.g., axitinib sulfone derivatives in ).

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., used single-crystal XRD to confirm pyrimidine-indazole connectivity).

- Elemental analysis : Validates purity (>95%) for intermediates like 6-bromo-1-(THP)-1H-indazole () .

What functionalization strategies enable late-stage diversification of the indazole core?

Category : Advanced Functionalization

Answer :

- Halogen exchange : Convert Br to I using CuI or Pd catalysts (see for iodination).

- C-H activation : Direct arylation at the 4-position using Pd(OAc)₂ and directing groups.

- Click chemistry : incorporates triazole moieties via CuAAC reactions for antimicrobial activity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.